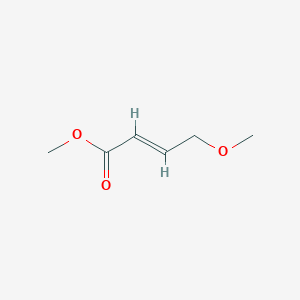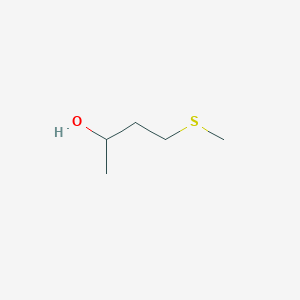
(5-Fluoro-2,2-dimethyl-1,3-dioxan-5-yl)methanol
Descripción general
Descripción
(5-Fluoro-2,2-dimethyl-1,3-dioxan-5-yl)methanol is an organic compound with the molecular formula C7H13FO3 It is characterized by a dioxane ring substituted with a fluorine atom and a hydroxymethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (5-Fluoro-2,2-dimethyl-1,3-dioxan-5-yl)methanol typically involves the reaction of 2,2-dimethyl-1,3-dioxane with a fluorinating agent under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the substitution of a hydrogen atom with a fluorine atom. The hydroxymethyl group is introduced through subsequent reactions involving formaldehyde or other suitable reagents.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification, distillation, and crystallization to obtain the final product in its desired form.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxymethyl group to a methyl group, resulting in the formation of (5-Fluoro-2,2-dimethyl-1,3-dioxane).
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Formation of (5-Fluoro-2,2-dimethyl-1,3-dioxan-5-yl)formaldehyde or (5-Fluoro-2,2-dimethyl-1,3-dioxan-5-yl)carboxylic acid.
Reduction: Formation of (5-Fluoro-2,2-dimethyl-1,3-dioxane).
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(5-Fluoro-2,2-dimethyl-1,3-dioxan-5-yl)methanol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (5-Fluoro-2,2-dimethyl-1,3-dioxan-5-yl)methanol involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom and hydroxymethyl group play crucial roles in modulating the compound’s reactivity and binding affinity. The pathways involved may include inhibition or activation of specific enzymes, leading to desired biological effects.
Comparación Con Compuestos Similares
(2,2-Dimethyl-1,3-dioxan-5-yl)methanol: Lacks the fluorine atom, resulting in different chemical and biological properties.
(5-Chloro-2,2-dimethyl-1,3-dioxan-5-yl)methanol: Contains a chlorine atom instead of fluorine, leading to variations in reactivity and applications.
(5-Bromo-2,2-dimethyl-1,3-dioxan-5-yl)methanol:
Uniqueness: The presence of the fluorine atom in (5-Fluoro-2,2-dimethyl-1,3-dioxan-5-yl)methanol imparts unique properties such as increased stability, altered reactivity, and potential for specific biological interactions. This makes it distinct from its analogs and valuable for targeted applications in research and industry.
Propiedades
IUPAC Name |
(5-fluoro-2,2-dimethyl-1,3-dioxan-5-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13FO3/c1-6(2)10-4-7(8,3-9)5-11-6/h9H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFKRJTKMGKMTTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(CO1)(CO)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[1-(1H-imidazol-4-yl)ethyl]benzonitrile](/img/structure/B3377466.png)

![Benzo[f]quinoline-5-carboxylic acid](/img/structure/B3377477.png)









